6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is notable for its unique structural features, including a cyclopropyl group, a piperidine ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 2-(2-methylphenyl)acetic acid with piperidine under acidic conditions to form the corresponding amide.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Pyridazinone Formation: The final step is the formation of the pyridazinone core. This can be accomplished by reacting the cyclopropylated piperidine intermediate with hydrazine hydrate and a suitable aldehyde under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit or activate specific pathways involved in neurotransmission, thereby exerting its effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
- 6-Cyclopropyl-2-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Uniqueness
Compared to similar compounds, 6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one is unique due to the presence of the 2-methylphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-4-2-3-5-17(15)14-21(26)23-12-10-18(11-13-23)24-20(25)9-8-19(22-24)16-6-7-16/h2-5,8-9,16,18H,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACVVVWJBSLSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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